Chlorthalidone impurity (ammonium) Chlorthalidone impurity (ammonium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16585334
InChI: InChI=1S/C14H10ClNO5S.H3N/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19;/h1-7H,(H,18,19)(H2,16,20,21);1H3
SMILES:
Molecular Formula: C14H13ClN2O5S
Molecular Weight: 356.8 g/mol

Chlorthalidone impurity (ammonium)

CAS No.:

Cat. No.: VC16585334

Molecular Formula: C14H13ClN2O5S

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

Chlorthalidone impurity (ammonium) -

Specification

Molecular Formula C14H13ClN2O5S
Molecular Weight 356.8 g/mol
IUPAC Name azane;2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid
Standard InChI InChI=1S/C14H10ClNO5S.H3N/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19;/h1-7H,(H,18,19)(H2,16,20,21);1H3
Standard InChI Key LNBSTPKFHYROOA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C(=O)O.N

Introduction

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0–25545
2–46535
4–151090
15–185545

Sample Preparation and Standardization

Stock solutions of Chlorthalidone impurity-A (125 µg/mL) were prepared in methanol, followed by serial dilution to achieve working concentrations. The impurity solution was spiked into Chlorthalidone API and tablet formulations to assess method accuracy and precision . Critical parameters included:

  • Linearity: 1.25–18.75 µg/mL (R² > 0.990) .

  • Limit of Detection (LoD): 0.4 ppm .

  • Limit of Quantitation (LoQ): 1.2 ppm .

Method Validation and Regulatory Compliance

Specificity and Selectivity

Specificity was confirmed by injecting blank, placebo, and spiked samples into the HPLC system. No interference peaks co-eluted with Chlorthalidone impurity-A, ensuring unambiguous identification (Fig. 1) . Forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions demonstrated the method’s stability-indicating capability, with impurity peaks resolving distinctly from degradation products .

Accuracy and Precision

Recovery studies at four concentration levels (LoQ, 80%, 100%, 120%) yielded mean recoveries of 97.4–101.4% for Chlorthalidone impurity-A (Table 2) . Intra-day and inter-day precision, expressed as relative standard deviation (RSD), were ≤2.1%, meeting International Council for Harmonisation (ICH) guidelines .

Table 2: Accuracy Data for Chlorthalidone Impurity-A

LevelAdded (µg/mL)Recovered (µg/mL)Recovery (%)RSD (%)
LoQ1.251.257100.52.095
80%10.09.85198.51.001
100%12.512.520100.20.642
120%15.014.98299.90.717

Robustness and Ruggedness

Deliberate variations in mobile phase pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±5°C) had negligible impact on impurity quantification (Table 3). System suitability parameters, including theoretical plates (>2000) and tailing factor (<2.0), remained within acceptable limits .

Table 3: Robustness Evaluation Under Modified Conditions

ParameterImpurity-A Content (%)% Difference
pH +0.21.086+0.019
pH –0.21.087+0.020
Flow Rate +0.11.072+0.005
Flow Rate –0.11.069+0.002

Implications for Pharmaceutical Quality Control

The validated RP-HPLC method enables reliable quantification of Chlorthalidone impurity-A at trace levels, ensuring compliance with EP and U.S. Food and Drug Administration (FDA) guidelines. Pharmaceutical manufacturers must implement this methodology during routine batch analysis and stability testing to mitigate patient safety risks associated with impurity accumulation. Future research should focus on structural elucidation using mass spectrometry to further characterize this impurity’s toxicological profile.

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